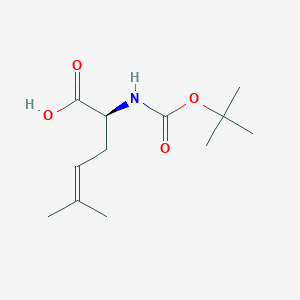

Boc-(S)-2-Amino-5-methylhex-4-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

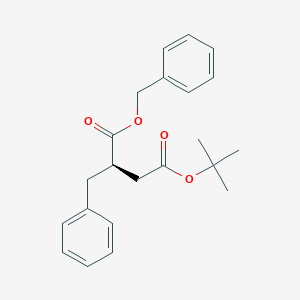

Synthesis Analysis

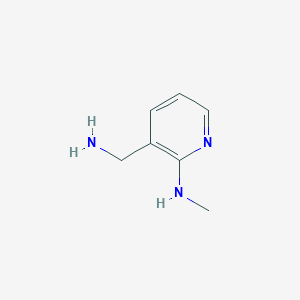

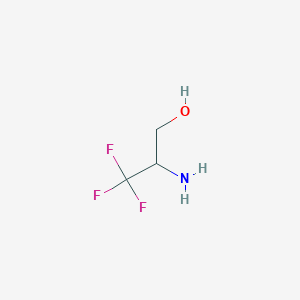

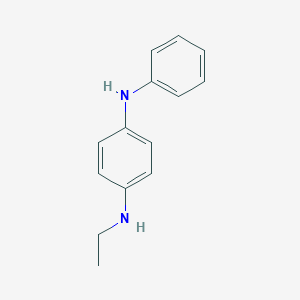

The synthesis of related Boc-protected amino acids involves multiple steps, including enantioselective enzymatic reductive amination, Grignard addition, and regioselective amidomethylation. These methods ensure high yields and enantiomeric excess, demonstrating the efficiency and versatility of synthetic approaches toward Boc-protected amino acids (Park et al., 2016), (Pascal et al., 2000).

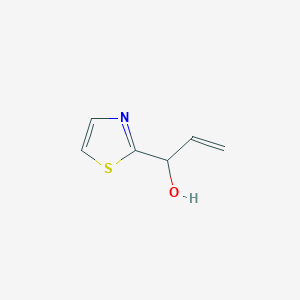

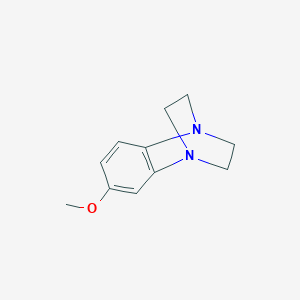

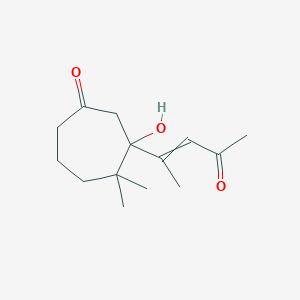

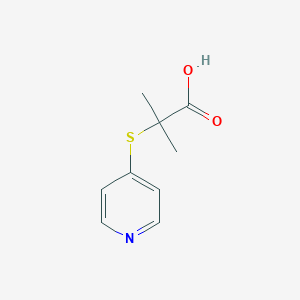

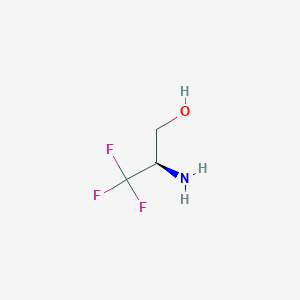

Molecular Structure Analysis

The molecular structure of Boc-(S)-2-amino-5-methylhex-4-enoic acid and its derivatives is characterized by the presence of the Boc group, which plays a significant role in protecting the amino group during synthesis. The structure enables selective reactions at other functional groups without affecting the amino group, facilitating the synthesis of complex molecules.

Chemical Reactions and Properties

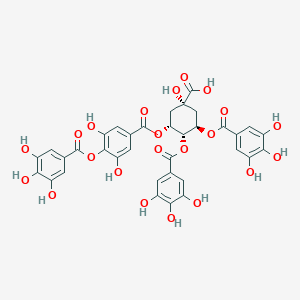

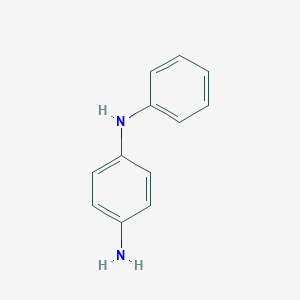

Boc-protected amino acids undergo various chemical reactions, including acidolysis, epoxidation, and intramolecular cyclization. These reactions are crucial for constructing cyclic peptides and peptidomimetics with desired biological activities. The stability of the Boc group under specific conditions allows for sequential reactions leading to the targeted molecular architecture (Adeva et al., 1995), (Krishnamurthy et al., 2014).

科学的研究の応用

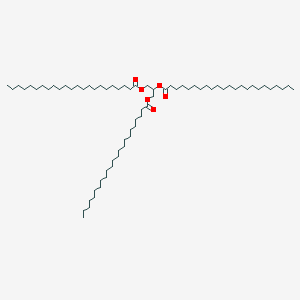

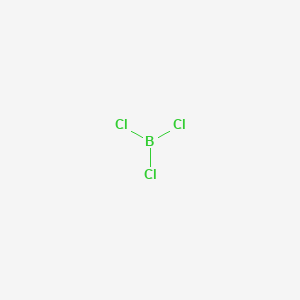

Boron-Containing Compounds in Science and Medicine : Boron-containing compounds (BCCs) have been increasingly recognized for their potential in drug discovery, including their use as antibiotics or chemotherapeutic agents. The incorporation of boron into drug molecules has been shown to enhance their binding capacity to target receptors and improve pharmacokinetic profiles. This research suggests the expanding role of boron compounds in developing new therapeutic strategies (Plescia & Moitessier, 2020).

Biodegradable Organic Matter and Water Treatment : The presence of biodegradable organic matter (BOM) in surface waters poses challenges for drinking water treatment, including bio-regrowth in distribution systems and the formation of disinfection by-products. Rapid-rate biofiltration, particularly when preceded by ozonation, has been effective in removing a significant portion of BOM, showcasing the importance of optimizing such treatment processes to improve water quality (Terry & Summers, 2018).

Applications of Boron Compounds Beyond Medicine : Research into boron-containing compounds extends beyond medicinal applications, exploring their use in environmental protection and food safety. These compounds have shown promise as antifungal agents, environmental protectors, and in controlling human infections, highlighting the versatile applications of boron compounds in addressing various human and environmental health challenges (Estevez-Fregoso et al., 2021).

将来の方向性

特性

IUPAC Name |

(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDSOUMESZDICW-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-2-Amino-5-methylhex-4-enoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。